

A Spectroscopic Comparison of Angelic Acid and Its Derivatives

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Compound of Interest

Compound Name: *Angelic acid*

Cat. No.: *B190581*

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This guide provides a detailed spectroscopic comparison of **angelic acid** and its derivatives, offering valuable data for identification, characterization, and analysis in research and development. **Angelic acid**, a naturally occurring monocarboxylic unsaturated organic acid, and its derivatives are of significant interest due to their presence in various medicinal plants and their potential therapeutic applications. Understanding their spectroscopic properties is crucial for quality control, metabolic studies, and the development of new therapeutic agents.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Angelic acid**, its geometric isomer Tiglic acid, and representative ester derivatives.

¹H NMR Spectral Data (CDCl₃, δ in ppm)

| Compound | H-3 | H-4 (CH ₃) | H-5 (CH ₃) | Other Protons |
|--------------------|------------|------------------------|------------------------|--|
| Angelic Acid | ~6.1 (qq) | ~2.0 (dq) | ~1.9 (s) | ~12.0 (br s, COOH) |
| Tiglic Acid | ~7.0 (qq) | ~1.8 (dq) | ~1.8 (d) | ~12.0 (br s, COOH) |
| Methyl Angelate | ~6.05 (qq) | ~1.95 (dq) | ~1.85 (s) | ~3.7 (s, OCH ₃) |
| Ethyl Angelate | ~6.05 (qq) | ~1.95 (dq) | ~1.85 (s) | ~4.2 (q, OCH ₂ CH ₃), ~1.3 (t, OCH ₂ CH ₃) |
| Phenethyl Angelate | ~6.04 (qq) | - | - | ~7.3-7.2 (m, Ar-H), ~4.4 (t, OCH ₂), ~3.0 (t, ArCH ₂)[1] |

¹³C NMR Spectral Data (CDCl₃, δ in ppm)

| Compound | C-1 (COOH/COO) | C-2 | C-3 | C-4 (CH₃) | C-5 (CH₃) | Other Carbons | |---|---|---|
 |---|---|---| | **Angelic Acid** | ~174.0 | ~128.0 | ~139.0 | ~15.9 | ~20.5 | - | | Tiglic Acid | ~173.0 | ~129.0 | ~138.0 | ~14.5 | ~12.1 | - | | Methyl Angelate | ~168.0 | ~127.5 | ~140.0 | ~15.8 | ~20.4 | ~51.0 (OCH₃) | | Ethyl Angelate | ~167.5 | ~127.8 | ~139.5 | ~15.8 | ~20.4 | ~60.0 (OCH₂), ~14.3 (CH₃) | | Phenethyl Angelate | ~167.0 | ~127.9 | ~140.2 | ~15.9 | ~20.5 | ~138.2, ~129.0, ~128.5, ~126.5 (Ar-C), ~64.8 (OCH₂), ~35.2 (ArCH₂) |

IR Spectral Data (cm⁻¹)

| Compound | O-H Stretch | C=O Stretch | C=C Stretch | C-O Stretch |
|---------------------|-------------------|---------------|-------------|-----------------|
| Angelic Acid | 3300-2500 (broad) | ~1700 | ~1650 | ~1300-1200 |
| Tiglic Acid | 3300-2500 (broad) | ~1695 | ~1650 | ~1300-1200 |
| Angelic Acid Esters | - | ~1715-1730[1] | ~1650[1] | ~1250, ~1150[1] |

Mass Spectrometry Data (m/z)

| Compound | Molecular Ion (M ⁺) | Key Fragmentation Peaks |
|--------------------|---------------------------------|-------------------------------------|
| Angelic Acid | 100 | 85, 55, 45 |
| Tiglic Acid | 100 | 85, 55, 45 |
| Methyl Angelate | 114 | 83, 55, 43 |
| Ethyl Angelate | 128 | 83, 55, 29 |
| Phenethyl Angelate | 204 | 105, 104, 91, 83, 55 ^[1] |

UV-Vis Spectral Data

| Compound | λ_{max} (nm) | Solvent |
|--------------|-----------------------------|---------------|
| Angelic Acid | ~205-210 | Ethanol/Water |
| Tiglic Acid | ~205-210 | Ethanol/Water |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **Angelic acid** and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.
- Instrument Parameters (¹H NMR):
 - Spectrometer: 300 MHz or higher field strength.
 - Pulse Sequence: Standard single-pulse sequence.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.

- Number of Scans: 8-16, depending on the sample concentration.
- Referencing: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peaks.
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 75 MHz or higher field strength.
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 128-1024 or more, depending on the sample concentration.
 - Referencing: TMS at 0.00 ppm or solvent peaks.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol and placing the paste between two salt plates (e.g., NaCl or KBr).
 - Liquids: Place a drop of the liquid sample between two salt plates to form a thin film.
- Instrument Parameters:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
 - Spectral Range: Typically $4000\text{-}400\text{ cm}^{-1}$.
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.

- Background: A background spectrum of the empty sample holder (for KBr pellets) or clean salt plates (for liquids and Nujol mulls) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.^[2] For electrospray ionization (ESI), further dilution to the µg/mL or ng/mL range is often necessary.^[3]
- Instrumentation (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):
 - Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
 - GC Column: Use a suitable capillary column (e.g., DB-5ms) to separate the components of the sample.
 - Ionization: Electron ionization at 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Instrumentation (Electrospray Ionization - Liquid Chromatography-Mass Spectrometry, ESI-LC-MS):
 - Mobile Phase: A mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of formic acid or ammonium acetate to aid ionization.
 - LC Column: A reverse-phase column (e.g., C18) is commonly used.
 - Ionization: Electrospray ionization in positive or negative ion mode.
 - Mass Analyzer: Quadrupole, TOF, or Orbitrap.

UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an

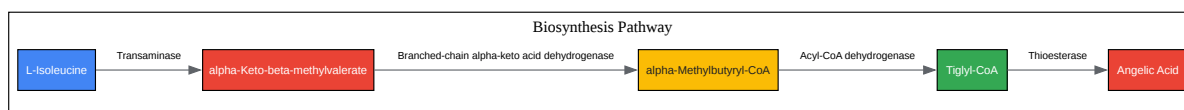
absorbance reading between 0.1 and 1.0 at the λ_{max} .

- Instrument Parameters:
 - Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
 - Wavelength Range: Typically 200-400 nm for these compounds.
 - Blank: Use the same solvent as used for the sample as a blank to zero the instrument.
 - Cuvette: Use a quartz cuvette with a 1 cm path length.

Visualizations

Biosynthesis of Angelic Acid from L-Isoleucine

The biosynthesis of **Angelic acid** begins with the amino acid L-isoleucine, which undergoes a series of enzymatic transformations.

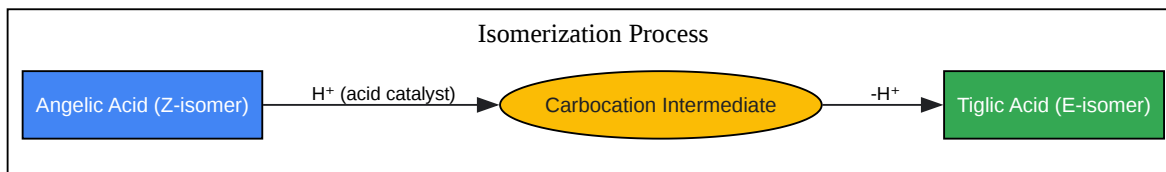


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Caption: Biosynthesis pathway of **Angelic acid** from L-Isoleucine.

Isomerization of Angelic Acid to Tiglic Acid

Angelic acid ((Z)-2-methylbut-2-enoic acid) can isomerize to its more stable trans-isomer, Tiglic acid ((E)-2-methylbut-2-enoic acid), under various conditions such as heat or acid catalysis.



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Caption: Acid-catalyzed isomerization of **Angelic acid** to Tiglic acid.

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